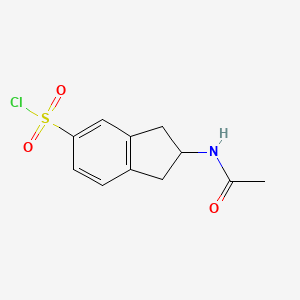
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride
Vue d'ensemble
Description
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride is a chemical compound used in scientific research . It exhibits fascinating properties and finds applications in various fields, including organic synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C11H12ClNO3S, and its molecular weight is 273.74 g/mol . The structure consists of an indene ring, which is a fused cyclohexene and benzene ring, with various functional groups attached, including an acetamido group and a sulfonyl chloride group .Physical And Chemical Properties Analysis
This compound has several notable physicochemical properties. It has a high GI absorption and is BBB permeant, indicating it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . It’s soluble, with a solubility of 0.655 mg/ml . It has a Log Po/w (iLOGP) of 1.89, indicating its lipophilicity .Applications De Recherche Scientifique
Assay Development and Analysis
A study by Bayne, Rogers, and Crisologo (1975) developed a method for analyzing acetazolamide in plasma, a process sensitive to 25 ng/ml. This method involves the extraction and chromatography of acetazolamide and its analogs, showcasing an application in detailed analytical chemistry and drug monitoring Bayne, Rogers, & Crisologo, 1975.
Antibacterial Agent Synthesis
Research by Abbasi et al. (2016) explored the synthesis of N-substituted sulfonamides with a benzodioxane moiety, targeting their potential as antibacterial agents. This research demonstrates the use of compounds like 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride in the synthesis of new antibacterial compounds Abbasi et al., 2016.
Bioactive Compound Development
Irshad et al. (2014) synthesized O- and N-substituted derivatives starting with planetol, demonstrating the compound's role in developing bioactive compounds with potential cholinesterase inhibitory and antibacterial properties Irshad et al., 2014.
Enzyme Inhibition Research
Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides, reflecting its application in biochemistry and pharmacology, specifically targeting α-glucosidase and acetylcholinesterase Abbasi et al., 2019.
Dye Intermediate Synthesis
Yu Chang-shun (2008) synthesized 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, demonstrating the compound's utility in the dye industry Yu Chang-shun, 2008.
Glycosylation Procedures
Pertel et al. (2018) discussed the use of 2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride in glycosylation procedures, highlighting its role in synthesizing glucosamine glycosyl donors and oligosaccharides Pertel et al., 2018.
Solid-Phase Synthesis of Bioactive Compounds
Holte, Thijs, and Zwanenburg (1998) utilized polymer-supported sulfonyl chloride in the solid-phase synthesis of 1,3-oxazolidin-2-ones, showcasing another application in synthesizing bioactive compounds Holte, Thijs, & Zwanenburg, 1998.
Antibacterial and Antifungal Agent Synthesis
Abbasi et al. (2020) synthesized various acetamide derivatives with antibacterial and antifungal properties, illustrating the compound's relevance in creating new antimicrobial agents Abbasi et al., 2020.
Synthesis of Functionalized Indenes
Zeng, Ilies, and Nakamura (2011) reported the synthesis of polysubstituted 1H-indenes through the reaction of arylalkynes with aromatic sulfonyl chlorides, underlining its utility in organic chemistry and material science Zeng, Ilies, & Nakamura, 2011.
Safety And Hazards
Propriétés
IUPAC Name |
2-acetamido-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-7(14)13-10-4-8-2-3-11(17(12,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVZUBLWWSTORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198070 | |
| Record name | 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2,3-dihydro-1h-indene-5-sulfonyl chloride | |
CAS RN |
74124-92-8 | |
| Record name | 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetylamino)-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

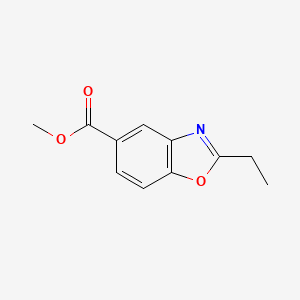
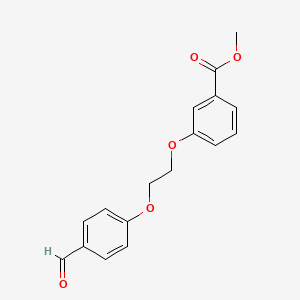

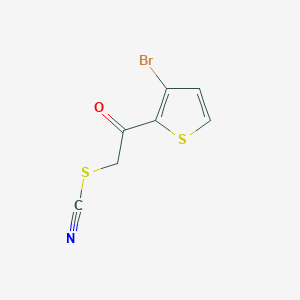
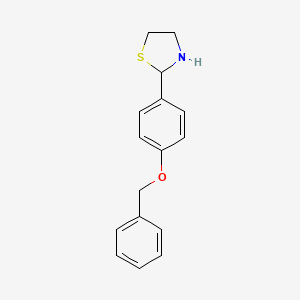
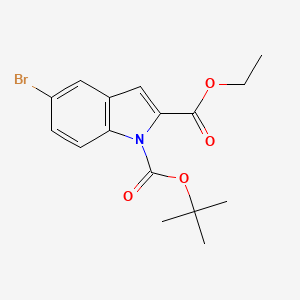
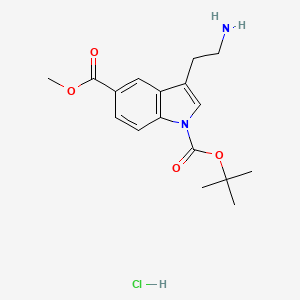
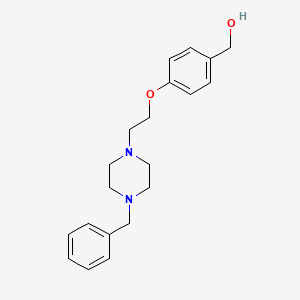

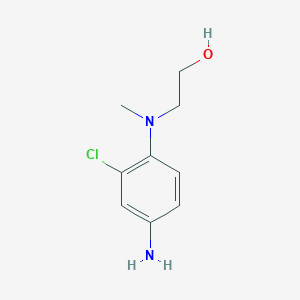
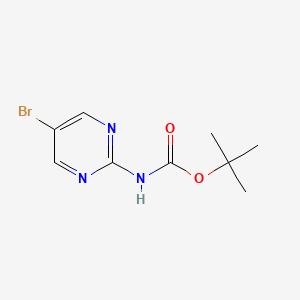
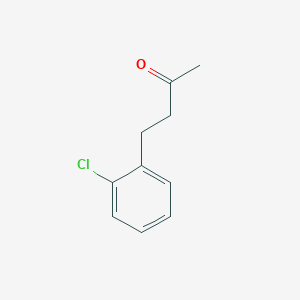
![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)
